molecular formula C16H16BrN3 B3418721 Epinastine hydrobromide CAS No. 127786-29-2

Epinastine hydrobromide

Cat. No. B3418721
M. Wt: 330.22 g/mol
InChI Key: ADPMHRDERZTFIN-UHFFFAOYSA-N
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Description

Epinastine hydrobromide is a medication used to treat eye irritation due to allergies . It is a histamine H1 receptor antagonist with high receptor selectivity . It cannot cross the blood-brain barrier in the body and may be classified as a second-generation antihistamine .


Synthesis Analysis

The enantioselective synthesis of Epinastine involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions . This synthetic procedure could be used for the preparation of other compounds variously substituted at the aryl rings .


Molecular Structure Analysis

Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .


Chemical Reactions Analysis

Epinastine has been quantified in human plasma using two methods, HPLC-UV and UPLC-MS/MS . These methods are most commonly used to quantify epinastine concentrations in human plasma .


Physical And Chemical Properties Analysis

Epinastine is a member of benzazepine and guanidines . It is solid at room temperature, and the melting point is 205 to 208 degrees Celsius .

Scientific Research Applications

Antiallergic and Anti-inflammatory Activity

Epinastine hydrochloride, a variant of epinastine, demonstrates notable antihistamine, mast cell-stabilizing, and anti-inflammatory activity. Its efficacy has been particularly noted in patients with seasonal allergic conjunctivitis (SAC), where it has been shown to be more effective than a placebo for controlling ocular itching and comparable in efficacy to levocabastine for controlling both ocular itching and hyperemia (Whitcup et al., 2004). Additionally, epinastine has been shown to reduce several symptoms of allergic conjunctivitis, including ocular itching, eyelid swelling, and conjunctival hyperemia, demonstrating a prompt onset of action and long duration of effectiveness (Abelson et al., 2004).

Impact on Sensory Neurons and Anti-Pruritic Mechanism

Epinastine's impact on sensory neurons has been studied, revealing its inhibitory effects on the growth of sensory neurons, which may underlie its potent anti-pruritic activity. It suppresses capsaicin-induced substance P release from dorsal root ganglion (DRG) neurons in a dose-dependent manner without exhibiting neurotoxicity or affecting nerve growth factor (NGF) receptors (Toyoda et al., 2005).

Eosinophil Modulation in Atopic Dermatitis

In the context of atopic dermatitis (AD), epinastine has been observed to inhibit eosinophil chemotaxis and alter the expression of eosinophil adhesion molecules, particularly CD11b. This suggests its role in suppressing allergic inflammation beyond its antihistamine effects (Matsukura et al., 2003).

Pharmacokinetics in Adults and Children

A study on the population pharmacokinetics of epinastine in both adults and children revealed that when adjusted for body weight, epinastine exposure in pediatric patients is similar to that in adults. This provides important information for dosing recommendations in children (Sarashina et al., 2005).

Epinastine in Contact

Lenses for Allergic Conjunctivitis TreatmentEpinastine hydrochloride-releasing daily soft contact lenses have been developed for the treatment of allergic conjunctivitis. These lenses have shown promising results in prolonged drug release and greater efficacy compared to traditional eye drops, making them a potential alternative delivery method for epinastine in treating allergic conjunctivitis (Minami et al., 2019).

Inhibition of Eosinophil Chemotaxis in Atopic Dermatitis

Epinastine's ability to inhibit eosinophil chemotaxis and alter adhesion molecule expression, especially CD11b, highlights its role in moderating allergic inflammation. This has particular implications in the treatment of atopic dermatitis, where epinastine's anti-inflammatory properties could be beneficial (Matsukura et al., 2003).

Impact on Cholinergic Neuro-effector Transmission

Epinastine has been found to inhibit the cholinergic contraction in guinea pig and human airways, suggesting its potential application in respiratory conditions. This effect is attributed to its interaction with prejunctional serotonin receptors on cholinergic nerves, pointing towards a broader scope of therapeutic applications beyond allergy treatment (Dupont et al., 1999).

Safety And Hazards

Epinastine is toxic if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to immediately call a poison control center and rinse the mouth .

Future Directions

Epinastine is currently FDA approved to treat allergic conjunctivitis . It is also used in many countries to treat chronic urticaria, psoriasis vulgaris, allergic rhinitis, and atopic dermatitis . Future research may explore its potential uses in other allergic conditions.

properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPMHRDERZTFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000904
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epinastine hydrobromide

CAS RN

127786-29-2, 80012-42-6
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide
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Record name Epinastine hydrobromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
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Record name 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244
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Record name EPINASTINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Baek, MS Kim - Journal of the Korean Chemical Society, 2010 - koreascience.kr
In this study, the improved large-scale synthetic route for epinastine hydrochloride, the second-generation antihistamine, was developed. The original synthetic route involves the …
Number of citations: 2 koreascience.kr
MVB Rao, BCK Reddy, TS Rao, P Kalyani - rasayanjournal.co.in
… ABSTRACT A Simple fast and precise potentiometric method has been developed for the determination of Epinastine Hydrobromide. Using calamol electrode [Lithium carbonate with …
Number of citations: 2 rasayanjournal.co.in
VK Ahirrao, RP Pawar - Research Journal of Recent Sciences …, 2012 - researchgate.net
A novel stability-indicating LC assay method was developed and validated for quantitative determination of epinastine in bulk drugs and in pharmaceutical dosage form in the presence …
Number of citations: 6 www.researchgate.net

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